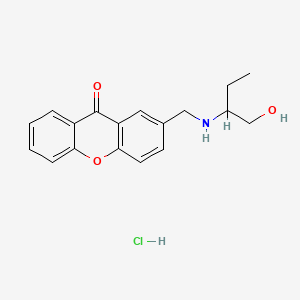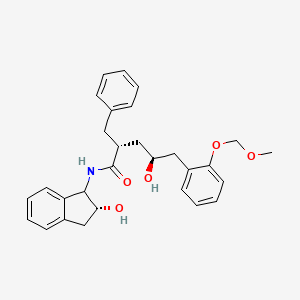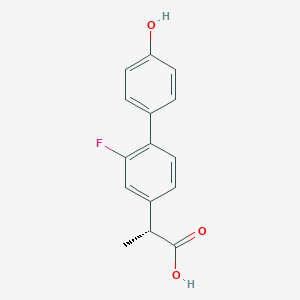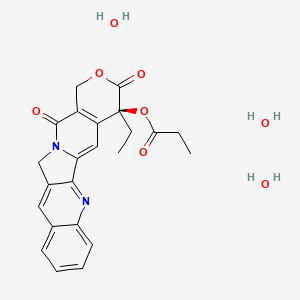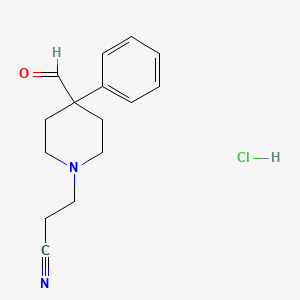
Propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phosphinyl group, and ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester typically involves the esterification of propanoic acid derivatives with appropriate alcohols in the presence of a catalyst. The reaction conditions often include:
Temperature: Typically between 60-80°C.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by acids or bases, leading to the formation of propanoic acid and corresponding alcohols.
Substitution Reactions: The ester group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions include propanoic acid derivatives, alcohols, and various substituted esters.
Applications De Recherche Scientifique
Propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester has several scientific research applications:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance the compound’s binding affinity to active sites, while the phosphinyl group can participate in covalent modification of target molecules. These interactions can lead to inhibition or activation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanoic acid, 2-methyl-, 2-methylpropyl ester
- Propanoic acid, 2-methyl-, propyl ester
- Propanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Uniqueness
Propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is unique due to the presence of both trifluoromethyl and phosphinyl groups, which confer distinct chemical properties and reactivity. These functionalities make it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
108682-57-1 |
|---|---|
Formule moléculaire |
C12H22F3O6P |
Poids moléculaire |
350.27 g/mol |
Nom IUPAC |
methyl 2-[bis(2-methylpropoxy)phosphoryloxy]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C12H22F3O6P/c1-8(2)6-19-22(17,20-7-9(3)4)21-10(11(16)18-5)12(13,14)15/h8-10H,6-7H2,1-5H3 |
Clé InChI |
PWBGRDQPMSIQLE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COP(=O)(OCC(C)C)OC(C(=O)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine;tetrahydrochloride](/img/structure/B12773294.png)






